An In-depth Technical Guide to the Synthesis and Characterization of (Rac)-Pyrotinib
An In-depth Technical Guide to the Synthesis and Characterization of (Rac)-Pyrotinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (Rac)-Pyrotinib, a potent and selective dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This document details the synthetic pathways, experimental protocols for characterization, and key quantitative data. It is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, oncology, and drug development.
Introduction
Pyrotinib (B611990) is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that has demonstrated significant clinical activity in the treatment of HER2-positive solid tumors, particularly breast cancer.[1][2] By covalently binding to the ATP-binding site of the intracellular kinase domain of EGFR (HER1), HER2, and HER4, Pyrotinib effectively blocks the activation of downstream signaling pathways, including the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.[2][3] This guide focuses on the synthesis and characterization of the racemic form of Pyrotinib, referred to as (Rac)-Pyrotinib.
Synthesis of (Rac)-Pyrotinib
The synthesis of (Rac)-Pyrotinib can be achieved through a multi-step process. The following is a representative synthetic route, compiled from various sources. For the synthesis of the racemic mixture, a racemic or non-chiral version of the chiral starting materials would be utilized.
Synthesis of Key Intermediates
A plausible synthetic approach involves the preparation of key intermediates, which are then coupled to form the final Pyrotinib molecule. One such patented method involves the following general steps[4]:
-
Preparation of (R,E)-N-(4-amino-2-ethoxyphenyl)-3-(1-methylpyrrolidin-2-yl)acrylamide: This intermediate provides the side chain of the final molecule.
-
Preparation of the quinoline (B57606) core: A substituted quinoline core is synthesized separately.
-
Coupling and final steps: The amino-substituted side chain is coupled with the quinoline core to yield Pyrotinib.
A more detailed, generalized synthetic scheme is as follows[5]:
-
Condensation: An aminoderivative (PYRO-001) is condensed with diethylphosphonoacetate (B8399255) to form PYRO-002.
-
Wittig Reaction: PYRO-002 undergoes a Wittig reaction with PYRO-003 to produce PYRO-004.
-
Final Product Formation: PYRO-004 is then treated to yield Pyrotinib.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of Pyrotinib.
Caption: Generalized workflow for the synthesis of (Rac)-Pyrotinib.
Characterization of (Rac)-Pyrotinib
The comprehensive characterization of (Rac)-Pyrotinib is crucial to confirm its identity, purity, and physicochemical properties. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of Pyrotinib is presented in the table below. The properties of the racemate are expected to be identical to the individual enantiomers, with the exception of optical activity.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₁ClN₆O₃ | [6] |
| Molecular Weight | 583.1 g/mol | [6] |
| Appearance | Solid | |
| IUPAC Name | (E)-N-(4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)acrylamide | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of (Rac)-Pyrotinib.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the synthesized (Rac)-Pyrotinib in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Expected ¹H and ¹³C NMR Spectral Data:
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of (Rac)-Pyrotinib, further confirming its identity.
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of (Rac)-Pyrotinib in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak. Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.
-
Data Analysis: Analyze the mass spectrum to identify the [M+H]⁺ ion and characteristic fragment ions.
Mass Spectrometry Data:
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [4] |
| [M+H]⁺ (m/z) | 583.3 | [4] |
| Major Fragment Ion (m/z) | 138.2 | [4] |
Mechanism of Action and Signaling Pathways
Pyrotinib exerts its anticancer effects by irreversibly inhibiting the kinase activity of EGFR and HER2. This leads to the blockade of downstream signaling pathways crucial for cancer cell proliferation and survival.
HER2 Signaling Pathway Inhibition by Pyrotinib
The following diagram illustrates the key signaling pathways inhibited by Pyrotinib.
Caption: Inhibition of HER2 signaling pathways by Pyrotinib.
Quantitative Biological Activity Data
The biological activity of Pyrotinib has been evaluated in various preclinical studies. The following table summarizes key quantitative data.
| Assay | Cell Line | IC₅₀ (nM) | Reference |
| EGFR Inhibition | 13 | [7] | |
| HER2 Inhibition | 38 | [7] | |
| Cell Proliferation | BT474 (HER2-dependent) | 5.1 | [7] |
| Cell Proliferation | SK-OV-3 (HER2-dependent) | 43 | [7] |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of (Rac)-Pyrotinib. The provided synthetic strategies, analytical protocols, and quantitative data offer a valuable resource for researchers in the field. The elucidation of its mechanism of action further underscores its importance as a targeted anticancer agent. Further research and development in this area are crucial for optimizing its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. uab.edu [uab.edu]
- 3. ¹H NMR and hyperpolarized ¹³C NMR assays of pyruvate-lactate: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
